CID 12452110
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Overview
Description
2-Cyclopentenone . It is an organic compound with the chemical formula C5H6O . This compound contains two functional groups: a ketone and an alkene. It is a colorless liquid and is less commonly encountered compared to its isomer, 3-cyclopentenone .
Preparation Methods
2-Cyclopentenone can be synthesized through various methods:
Elimination of α-bromo-cyclopentanone using lithium carbonate: This method involves the elimination reaction to form the desired compound.
Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters: This multi-step process involves condensation, decarboxylation, and isomerization to yield 2-cyclopentenone.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols in the presence of an acid catalyst.
Chemical Reactions Analysis
2-Cyclopentenone undergoes several types of chemical reactions:
Nucleophilic conjugate addition: This reaction involves the addition of nucleophiles to the α-β unsaturated ketone.
Baylis–Hillman reaction: This reaction forms carbon-carbon bonds between the α-position of an activated alkene and a carbon electrophile.
Michael reaction: This reaction involves the addition of a nucleophile to an α-β unsaturated carbonyl compound.
Diels–Alder reaction: 2-Cyclopentenone acts as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Scientific Research Applications
2-Cyclopentenone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Biology: It is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-cyclopentenone involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-Cyclopentenone can be compared with other similar compounds such as:
- Cyclopropenone
- Cyclobutenone
- Cyclohexenone
- Cycloheptenone
These compounds share the cyclopentenone structural motif but differ in the size of the ring and the position of the functional groups. 2-Cyclopentenone is unique due to its specific combination of a ketone and an alkene within a five-membered ring, which imparts distinct reactivity and properties .
Properties
Molecular Formula |
C7H15Si |
---|---|
Molecular Weight |
127.28 g/mol |
InChI |
InChI=1S/C7H15Si/c1-6-7(2,3)8(4)5/h6H,1H2,2-5H3 |
InChI Key |
XOAJNAPSNYJLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)[Si](C)C |
Origin of Product |
United States |
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